Naphthalen-1-yl(thiophen-3-yl)methanol Naphthalen-1-yl(thiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426283
InChI: InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H
SMILES: C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O
Molecular Formula: C15H12OS
Molecular Weight: 240.3 g/mol

Naphthalen-1-yl(thiophen-3-yl)methanol

CAS No.:

Cat. No.: VC13426283

Molecular Formula: C15H12OS

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Naphthalen-1-yl(thiophen-3-yl)methanol -

Specification

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
IUPAC Name naphthalen-1-yl(thiophen-3-yl)methanol
Standard InChI InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H
Standard InChI Key ZGABRSSYKULICQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Naphthalen-1-yl(thiophen-3-yl)methanol consists of a naphthalene ring (a bicyclic aromatic hydrocarbon) bonded to a thiophene heterocycle (a five-membered ring containing sulfur) through a chiral hydroxymethyl (-CH₂OH) bridge. The stereocenter at the hydroxymethyl carbon confers enantiomeric properties, with the (S)-configuration being explicitly reported in PubChem records .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name(S)-Naphthalen-1-yl(thiophen-3-yl)methanol
Molecular FormulaC₁₅H₁₂OS
Molecular Weight240.3 g/mol
SMILESC1=CC=C2C=C(C=CC2=C1)C@@HO
InChIKeyNRXYTBXMGFVYIN-HNNXBMFYSA-N

Spectroscopic and Computational Data

The compound’s InChI (International Chemical Identifier) and InChIKey provide unambiguous representations of its stereochemistry and connectivity . Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as 3-(naphthalen-1-yl)thiophene, reveal characteristic aromatic proton signals between δ 7.0–8.5 ppm and thiopheryl protons at δ 6.5–7.4 ppm . Density functional theory (DFT) calculations predict a planar geometry for the naphthalene-thiophene system, with the hydroxymethyl group inducing slight torsional strain .

Synthetic Methodologies

Asymmetric Hydrogenation

A patent by WO2015192433A1 outlines a scalable route to chiral naphthaleneethanol derivatives, which can be adapted for naphthalen-1-yl(thiophen-3-yl)methanol . The process involves:

  • Asymmetric hydrogenation of a ketone precursor (e.g., 1-acetonaphthone) using a ruthenium-based catalyst [(5,5)-DIOPRuCl₂(5)-Me-BIMAH] under 8–30 bar H₂ pressure.

  • Sulfonation of the resulting alcohol with methylsulfonyl chloride (MsCl) in dichloromethane, yielding a sulfonate ester intermediate.

  • Azidation and reduction to finalize the stereochemistry .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
HydrogenationRu catalyst, H₂ (30 bar), 25°C, 12 h85–92%
SulfonationMsCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 4 h96.4%

Alternative Routes

VulcanChem’s entry for a methylated analog [(2-methylthiophen-3-yl)(naphthalen-1-yl)methanol] suggests that Grignard reactions or Friedel-Crafts alkylation could be employed to construct the naphthalene-thiophene backbone. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically used to stabilize intermediates.

Applications in Organic Synthesis and Materials Science

Catalytic Cross-Coupling Reactions

The thiophene moiety in naphthalen-1-yl(thiophen-3-yl)methanol enables participation in Suzuki–Miyaura and Sonogashira couplings, as demonstrated for related thiophene-naphthalene hybrids . These reactions are critical for constructing conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Chiral Auxiliaries and Ligands

The compound’s stereocenter makes it a candidate for asymmetric catalysis. For example, hydroxymethyl-thiophene derivatives have been used as ligands in enantioselective hydrogenations .

ApplicationMechanism/RoleSource
OLED MaterialsElectron-transport layer via π-conjugation
Asymmetric CatalysisChiral ligand for Ru/Pd complexes

Stability and Degradation Pathways

Thermal and Photochemical Stability

Naphthalen-1-yl(thiophen-3-yl)methanol exhibits moderate stability under ambient conditions but degrades under prolonged UV exposure or temperatures >150°C. The thiophene ring is susceptible to electrophilic substitution, necessitating storage in inert atmospheres.

Oxidative Degradation

In the presence of strong oxidizers (e.g., KMnO₄), the hydroxymethyl group may oxidize to a ketone, while the thiophene ring can undergo sulfoxidation .

Future Directions

  • Pharmacological Studies: Explore antimicrobial or anticancer activity via thiophene’s interaction with biological targets.

  • Materials Optimization: Engineer derivatives with enhanced thermal stability for optoelectronic devices.

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